1H-indole-4-carbothioamide
Description
Significance of the Indole (B1671886) Scaffold in Drug Discovery
The indole nucleus, a bicyclic aromatic heterocycle, is widely recognized as a "privileged scaffold" in medicinal chemistry. This designation is attributed to its prevalence in a vast number of natural products and synthetic drugs, and its ability to interact with a wide array of biological targets. ontosight.ai The structural versatility of the indole ring allows for substitutions at various positions, enabling the fine-tuning of pharmacological activity. nih.gov
This scaffold is a cornerstone in the molecular architecture of many approved drugs, targeting a spectrum of diseases. nih.gov Its presence in the essential amino acid tryptophan further underscores its fundamental role in biological systems. The indole framework's capacity to engage in various non-covalent interactions, such as hydrogen bonding, van der Waals forces, and pi-stacking, contributes to its promiscuous yet often specific binding to protein active sites. nih.gov
Evolution of Carbothioamide Derivatives in Pharmaceutical Sciences
Carbothioamide derivatives, characterized by a thioamide functional group (-(C=S)NH2), have carved out a significant niche in pharmaceutical research. The replacement of the carbonyl oxygen in an amide with a sulfur atom to form a thioamide can profoundly alter the molecule's physicochemical properties, including its electronic distribution, lipophilicity, and hydrogen bonding capacity. These modifications can lead to enhanced biological activity and novel mechanisms of action.
Historically, thioamides have been investigated for a range of therapeutic applications. More recently, research has highlighted their potential as inhibitors of various enzymes and as antimicrobial agents. nih.govresearchgate.net The carbothioamide moiety's ability to act as a potent hydrogen bond donor and its unique steric and electronic profile make it an attractive functional group for designing targeted therapeutic agents. nih.gov
Current Research Landscape of 1H-Indole-4-carbothioamide and its Analogues
While direct and extensive research specifically on this compound is limited in publicly available literature, the investigation of its close analogues and derivatives provides a strong indication of its potential therapeutic relevance. The current research landscape is primarily shaped by studies on indole-4-carboxamides (the oxygen-containing counterparts) and other indole-carbothioamide isomers.
Research into 1H-indole-4-carboxamide derivatives has revealed their potential as potent inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme critically involved in DNA repair. rsc.orgnih.govnih.gov Inhibition of PARP-1 is a clinically validated strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. nih.govnih.gov
One study detailed the design and synthesis of 1H-indole-4-carboxamide derivatives as PARP-1 inhibitors, with some compounds exhibiting significant potency. rsc.org For instance, a derivative, identified as LX15, demonstrated an IC₅₀ value of 13 nM against PARP-1. nih.gov This highlights the potential of the indole-4-substituted scaffold in targeting this important enzyme.
| Compound Derivative | Target | IC₅₀ (nM) | Cellular Activity (CC₅₀, µM) |
| LX15 (1H-Indole-4-carboxamide derivative) | PARP-1 | 13 | 0.98 (BRCA1 deficient cells) |
| AG014699 (Reference) | PARP-1 | - | - |
| Wild type MCF-7 cells | - | - | 22 |
| This table presents the inhibitory activity of a 1H-indole-4-carboxamide derivative against PARP-1 and its cellular activity. nih.govrsc.org |
Furthermore, studies on other indole-carbothioamide isomers have demonstrated significant antimicrobial and antifungal activities. nih.govscirp.org A notable study by Shirinzadeh et al. (2018) investigated a series of indole derivatives containing a hydrazinecarbothioamide moiety. Although these compounds were substituted at the 3-position of the indole ring, the findings underscore the potential of the carbothioamide group in conferring antimicrobial properties to the indole scaffold. nih.govnih.gov
Several of these indole-3-acetyl-hydrazinecarbothioamide derivatives displayed promising activity against a range of bacterial and fungal strains, with Minimum Inhibitory Concentration (MIC) values in the low micromolar range. nih.gov For example, certain derivatives showed potent activity against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Candida krusei. nih.govturkjps.org
| Compound Series | Microbial Strain | MIC Range (µg/mL) |
| Indole-hydrazinecarbothioamides | Staphylococcus aureus | 6.25 - >50 |
| MRSA | 6.25 - >50 | |
| Escherichia coli | 12.5 - >50 | |
| Bacillus subtilis | 3.125 - >50 | |
| Candida albicans | 3.125 - >50 | |
| Candida krusei | 3.125 - >50 | |
| This table summarizes the range of Minimum Inhibitory Concentrations (MIC) for a series of indole-hydrazinecarbothioamide derivatives against various microbial strains. nih.govnih.gov |
The collective findings from these related studies suggest that this compound is a promising, albeit understudied, molecule. The established significance of the indole scaffold, coupled with the diverse biological activities of carbothioamides and the demonstrated potential of indole-4-carboxamides and other indole-carbothioamide isomers, provides a compelling rationale for further investigation into the specific properties and therapeutic applications of this compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-indole-4-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c10-9(12)7-2-1-3-8-6(7)4-5-11-8/h1-5,11H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPRZHLDHBWJIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679137 | |
| Record name | 1H-Indole-4-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885272-40-2 | |
| Record name | 1H-Indole-4-carbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885272-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-4-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 1h Indole 4 Carbothioamide Derivatives
Derivatization Strategies for Structural Modification
Modification of the Indole (B1671886) Nitrogen (N1)
The nitrogen atom of the indole ring (N1) presents a key site for chemical modification, although it is generally considered less reactive towards electrophiles compared to the C3 position. bhu.ac.insemanticscholar.org Alkylation and acylation are common strategies to introduce diverse substituents at this position, often influencing the compound's biological profile.
N-alkylation of the indole core is a frequently employed method to introduce various alkyl and aryl groups. This transformation is typically achieved by reacting the N-H of the indole with alkyl halides in the presence of a base. For instance, N1-alkylated indole derivatives have been synthesized to explore their antimicrobial activities. semanticscholar.org Despite the general inertness of the indole nitrogen to electrophilic reagents, specific conditions can facilitate these reactions. semanticscholar.org
Acylation of the indole nitrogen provides another avenue for derivatization. While acylation can also occur at the C3 position, N-acylated products can be selectively formed. bhu.ac.in These modifications can serve to introduce a variety of functional groups, potentially altering the molecule's interaction with biological targets.
Table 1: Examples of N1-Substituted Indole Derivatives
| Starting Material | Reagent | Product | Reference |
| Indole | Bromobutane | N-butylindole | semanticscholar.org |
| Indole | Benzoyl chloride | N-benzoylindole | bhu.ac.in |
Substitution Patterns on the Benzene (B151609) Ring of the Indole
Modifying the substitution pattern on the benzene portion of the indole nucleus is a critical strategy for modulating biological activity. japsonline.com The introduction of various functional groups can significantly impact the electronic properties and steric profile of the molecule, leading to altered pharmacological effects.
Electrophilic aromatic substitution reactions are a primary method for introducing substituents onto the benzene ring. The position of substitution is influenced by the existing groups on the indole ring. For example, nitration of 2-methylindole (B41428) under acidic conditions using nitric/sulfuric acids leads to substitution at the C5 position. bhu.ac.in Halogenation, such as bromination, is another common modification. For instance, 5-bromoindole (B119039) derivatives have been synthesized and investigated for their biological properties. pensoft.net
The introduction of methoxy (B1213986) groups onto the benzene ring has been shown to enhance the reactivity of the indole system. chim.it These methoxy-activated indoles can undergo a range of reactions, including formylation, acylation, and halogenation, allowing for further diversification of the substitution pattern. chim.it
Table 2: Examples of Benzene Ring Substituted Indole Derivatives
| Indole Derivative | Reagent/Reaction | Position of Substitution | Product | Reference |
| 2-Methylindole | Nitric/Sulfuric Acid | C5 | 5-Nitro-2-methylindole | bhu.ac.in |
| Indole | N-Bromosuccinimide | C5 | 5-Bromoindole | pensoft.net |
| 3,5-Dimethoxyaniline | Nordlander indole synthesis | C5, C7 | Methoxy-substituted indoles | chim.it |
Chemical Modifications on the Carbothioamide Functional Group
The carbothioamide (-CSNH2) functional group is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse array of derivatives. These modifications can lead to the formation of new heterocyclic rings or the introduction of different pharmacophores.
One common transformation of the carbothioamide group is its reaction with α-halocarbonyl compounds. For example, the reaction of a carbothioamide with phenacyl bromide in a Hantzsch-type synthesis leads to the formation of a thiazole (B1198619) ring. acs.org This cyclization reaction is a powerful tool for creating hybrid molecules containing both indole and thiazole moieties.
The carbothioamide can also be converted to its corresponding carboxamide (-CONH2) analog. Furthermore, the terminal nitrogen of the carbothioamide can undergo reactions with various electrophiles. For instance, condensation with aldehydes or ketones can yield Schiff bases, which can be further modified. nih.govacs.org The reaction of a carbohydrazide (B1668358), derived from the corresponding ester, with various aldehydes can produce a series of (E)-N′-methylene-carbohydrazide derivatives. nih.gov
Table 3: Examples of Carbothioamide Group Modifications
| Starting Material | Reagent | Product Type | Reference |
| 1H-indole-4-carbothioamide | Phenacyl bromide | Indole-thiazole hybrid | acs.org |
| 1H-indole-2-carbohydrazide | Various aldehydes | (E)-N′-methylene-indole-2-carbohydrazide | nih.gov |
| Chalcone derivatives | Thiosemicarbazide (B42300) | Pyrazoline-carbothioamide | nih.govacs.org |
Hybridization with Other Bioactive Heterocycles
Molecular hybridization, the strategy of combining two or more pharmacophoric units into a single molecule, is a widely used approach in drug discovery to enhance biological activity and overcome drug resistance. nih.govacs.org The this compound scaffold is an excellent platform for creating such hybrid molecules.
Indole-triazole conjugates have been synthesized and evaluated for their antimicrobial activities. nih.gov The synthesis often involves the conversion of the indole carbohydrazide to a thiosemicarbazide intermediate, which is then cyclized to form the triazole ring. nih.gov
The fusion of an indole ring with a pyrimidine (B1678525) ring is another example of molecular hybridization. For instance, 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives have been synthesized, demonstrating the potential of combining these two heterocyclic systems. nih.gov Similarly, the synthesis of pyrazoline derivatives from chalcones and thiosemicarbazide showcases the creation of indole-pyrazoline hybrids. nih.govacs.org The strategic linking of the indole core with other bioactive heterocycles like thiazole, pyrimidine, and pyrazoline offers a powerful approach to developing novel compounds with potentially enhanced therapeutic properties. researchgate.netacs.org
Table 4: Examples of Hybrid Molecules Derived from Indole Carbothioamide
| Indole Derivative | Hybridized Heterocycle | Synthetic Approach | Reference |
| 1H-indole-2-carbohydrazide | 1,2,4-Triazole (B32235) | Cyclization of thiosemicarbazide intermediate | nih.gov |
| Ethyl 5-guanidino-1H-indole-2-carboxylate | Pyrimidine | Reaction with 3-(dimethylamino)-1-(3-pyridinyl)prop-2-en-1-one | nih.gov |
| Chalcone | Pyrazoline | Reaction with thiosemicarbazide | nih.govacs.org |
| This compound | Thiazole | Hantzsch-thiazole synthesis with phenacyl bromide | acs.org |
Structure Activity Relationship Sar Studies of 1h Indole 4 Carbothioamide Analogues
Impact of Substituents on Biological Efficacy
The biological activity of 1H-indole-4-carbothioamide analogues is significantly influenced by the nature and position of substituents on the indole (B1671886) ring and modifications to the side chain. These changes can affect the compound's ability to bind to its target, as well as its absorption, distribution, metabolism, and excretion (ADME) properties.
Positional Effects of Substituents on the Indole Ring
The indole nucleus is a versatile scaffold in medicinal chemistry, and the position of substituents on this bicyclic ring system can dramatically alter the biological profile of a compound. ijsdr.org Research on various indole derivatives has demonstrated that substitutions at different positions of the indole ring can lead to a range of pharmacological activities.
For instance, in a series of 1H-indole-2-carboxamides evaluated as CB1 receptor allosteric modulators, it was found that a chloro or fluoro group at the C5 position of the indole ring enhanced the modulatory potency. nih.gov Conversely, substitutions at other positions often lead to a decrease in activity, highlighting the sensitivity of the target receptor to the placement of substituents. ijsdr.org In another study on indole derivatives, it was observed that substitution at the C4 position of the indole ring resulted in increased potency. ijsdr.org
The electronic properties of the substituents also play a critical role. For example, studies on H4 receptor ligands showed that amino, halo (especially chloro), and methyl substitutions on the benzene (B151609) ring of the indole nucleus enhanced affinity, whereas methoxy (B1213986), nitro, and acetyl groups reduced it. researchgate.net This suggests that both the electronic nature and the size of the substituent are key determinants of biological efficacy.
Influence of Side Chain Modifications on Potency and Selectivity
Modifications to the side chain of this compound analogues are a key strategy for optimizing their potency and selectivity. The side chain often interacts with specific pockets or residues within the target protein, and even minor alterations can have a significant impact.
In the development of anti-Trypanosoma cruzi agents based on an indole-2-carboxamide scaffold, changes in the linker between the indole core and a right-hand side (RHS) moiety were explored. nih.govacs.org Shifting the position of a methylene (B1212753) group or extending the side chain led to inactive compounds. nih.govacs.org However, reversing the amide linker restored potency, indicating the importance of the amide bond's orientation. nih.govacs.org Replacing the carboxamide with a sulfonamide resulted in a complete loss of potency. nih.govacs.org
Furthermore, the nature of the terminal group on the side chain is crucial. In the context of CB1 receptor modulators, a diethylamino group at the 4-position of a phenyl ring on the side chain was found to be more potent than a piperidinyl group. nih.gov The potency was also sensitive to the substituent on the C3 position of the indole ring, with smaller alkyl groups being preferred. nih.gov
Studies on indole derivatives with antimicrobial activity have shown that the presence of specific heterocyclic rings in the side chain, such as 1,2,4-triazole (B32235) or 1,3,4-thiadiazole, can significantly enhance efficacy. nih.govturkjps.org For example, compounds containing a m-chlorophenyl group as a substituent on these heterocyclic side chains showed notable activity. nih.govturkjps.org This highlights that both the indole ring and the side chains are important for biological activity. nih.govturkjps.org
Rational Design Principles Based on SAR Data
The data generated from SAR studies provide the foundation for the rational design of new and improved analogues. researchgate.net By understanding which structural modifications lead to enhanced activity and selectivity, medicinal chemists can design compounds with a higher probability of success. vbspu.ac.in
A key principle in rational drug design is the identification of a pharmacophore, which is the essential three-dimensional arrangement of functional groups required for biological activity. mlsu.ac.in SAR data is instrumental in defining this pharmacophore. For instance, based on SAR studies of 1H-indole-2-carboxamides, the optimal moieties for antiviral activity were identified, which included a 4-pyridylethyl amide and an N-4-chlorobenzyl group. nih.gov
Another important design principle is the use of bioisosteres, which are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. openmedscience.com For example, replacing a phenyl group with a pyridine (B92270) ring in a series of anti-Trypanosoma cruzi compounds led to improved metabolic stability and a slight boost in potency. acs.org This type of isosteric replacement is a common strategy to improve the pharmacokinetic properties of a lead compound. openmedscience.com
The following table summarizes key SAR findings for indole derivatives, which can guide the rational design of new this compound analogues:
| Scaffold Position | Favorable Substituents/Modifications | Unfavorable Substituents/Modifications | Reference |
| Indole Ring C5 | Chloro, Fluoro | nih.gov | |
| Indole Ring C3 | Small alkyl groups (e.g., methyl, ethyl) | nih.gov | |
| Side Chain Amide Linker | Reversed amide | Shifted methylene, homologated side chain, sulfonamide | nih.govacs.org |
| Side Chain Terminal Group | Diethylamino, Pyridine | Piperidinyl (less potent) | nih.govacs.org |
| Side Chain Heterocycles | 1,2,4-Triazole, 1,3,4-Thiadiazole with m-chlorophenyl substituent | nih.govturkjps.org |
Pharmacophore Modeling and Lead Optimization
Pharmacophore modeling is a computational technique that uses the three-dimensional structural information from a set of active molecules to generate a model of the essential features required for biological activity. vbspu.ac.infrontiersin.org This model can then be used to screen large databases of virtual compounds to identify new potential leads, a process known as virtual screening. nih.gov
For indole and isatin (B1672199) derivatives, pharmacophore modeling has been used to develop a hypothesis for their anti-amyloidogenic activity. mdpi.com The model successfully distinguished between active and inactive compounds, providing a tool for the design of new molecules with potential therapeutic value for Alzheimer's disease. mdpi.com
Once a lead compound is identified, the process of lead optimization begins. This involves making further chemical modifications to improve its potency, selectivity, and ADME properties. acs.org SAR data is continuously generated and fed back into the design process to guide these modifications. For example, in the optimization of 1H-indole-2-carboxamides as anti-Trypanosoma cruzi agents, initial lead compounds with good potency showed limited plasma exposure. nih.govacs.org Medicinal chemistry strategies were then employed to improve metabolic stability and solubility, although this did not ultimately lead to a compound with both improved exposure and potency. nih.govacs.org
The development of a predictive quantitative structure-activity relationship (QSAR) model can also be a valuable tool in lead optimization. mdpi.com A 3D-QSAR model for indole and isatin derivatives was able to identify the physicochemical features correlated with their Aβ anti-aggregating potency, complementing the pharmacophore model. mdpi.com
Biological Activities and Pharmacological Profiles of 1h Indole 4 Carbothioamide and Its Derivatives
Anticancer and Cytotoxic Activities
The indole (B1671886) scaffold is a significant structural motif in the design and development of novel anticancer agents. nih.gov Derivatives of 1H-indole-4-carbothioamide have been a focus of research due to their ability to modulate various biological pathways implicated in cancer progression, including the disruption of cell signaling, cell cycle progression, and the induction of cell death. nih.gov
In Vitro Evaluation Against Various Cancer Cell Lines (e.g., MCF-7, A-549, Hep-G2, HCT-116, MDA-MB-231, Huh7, A549 lung cancer cells)
A substantial body of research has demonstrated the cytotoxic potential of this compound derivatives against a wide spectrum of human cancer cell lines. These studies are crucial for the initial screening and identification of compounds with promising anticancer activity.
For instance, a series of indole-sulfonamide derivatives were evaluated for their cytotoxic activities against four cancer cell lines: human cholangiocarcinoma (HuCCA-1), human liver cancer (HepG2), human lung carcinoma (A549), and human T-cell leukemia (MOLT-3). nih.gov While monoindole derivatives showed weak to moderate effects, certain bisindole compounds containing a hydroxyl group exhibited potent activity against the HepG2 cell line, with IC₅₀ values ranging from 7.37 to 26.00 μM. acs.org Notably, the derivative with a 4-trifluoromethyl substituent was the most potent against HepG2 cells (IC₅₀ = 7.37 μM), showing 4.6-fold more potency than the reference drug, etoposide. acs.org Against the MOLT-3 cell line, many of these hydroxyl-containing bisindoles displayed significant cytotoxicity with IC₅₀ values under 10 μM. acs.org
In another study, novel indole-based sulfonohydrazide derivatives were screened against the estrogen receptor-positive breast cancer cell line (MCF-7) and the triple-negative breast cancer cell line (MDA-MB-468). nih.gov The compound 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide demonstrated significant inhibition of both MCF-7 and MDA-MB-468 cells, with IC₅₀ values of 13.2 μM and 8.2 μM, respectively. nih.gov This compound was found to be non-toxic to noncancerous HEK 293 cells, indicating a degree of selectivity for cancer cells. nih.gov
Furthermore, nortopsentin analogs, which are marine-derived bisindole alkaloids, have shown significant cytotoxicity. nih.gov Derivatives where the central imidazole (B134444) ring was replaced with 1,2,4-oxadiazole (B8745197) exhibited potent activity against MCF-7 and HCT-116 cells, with IC₅₀ values as low as 0.65 μM. nih.gov
The table below summarizes the cytotoxic activities of selected indole derivatives against various cancer cell lines.
| Compound Type | MCF-7 (Breast) | A-549 (Lung) | Hep-G2 (Liver) | HCT-116 (Colon) | MDA-MB-231 (Breast) |
|---|---|---|---|---|---|
| Indole-Sulfonamide (Compound 4) | - | 71.68 nih.gov | 69.68 nih.gov | - | - |
| Bisindole-Sulfonamide (Compound 30) | - | - | 7.37 acs.org | - | - |
| Indole Sulfonohydrazide (Compound 5f) | 13.2 nih.gov | - | - | - | - |
| Nortopsentin Analog (Compound 47) | 0.65 nih.gov | - | - | 1.54 nih.gov | - |
| Indolyl-1,2,4-Triazole Hybrid | 4.53 µg/mL nih.gov | - | 3.58 µg/mL nih.gov | - | - |
Mechanisms of Action in Cancer Therapy
Understanding the mechanisms through which indole derivatives exert their anticancer effects is vital for their development as therapeutic agents. Research has pointed to several key pathways, including the induction of programmed cell death (apoptosis), disruption of the cell division cycle, and inhibition of crucial enzymes and signaling pathways that drive cancer growth.
Apoptosis is a natural process of programmed cell death that is often dysregulated in cancer cells, allowing them to survive and proliferate indefinitely. Many indole derivatives have been shown to reinstate this process. For example, a novel indole retinoid derivative was found to induce significant cytotoxicity and caspase-3 activation, a key executioner enzyme in apoptosis, in HL-60 acute myeloid leukemia cells. nih.gov This was accompanied by the fragmentation of PARP, another hallmark of apoptosis. nih.gov
In addition to inducing apoptosis, these compounds can halt the proliferation of cancer cells by causing cell cycle arrest. The same indole retinoid derivative was shown to increase the percentage of HL-60 cells arrested in the G0/G1 phase of the cell cycle. nih.gov Similarly, other indole derivatives have been reported to cause cell cycle arrest at the G2/M phase. researchgate.netmdpi.com One study on an indole-conjugated oleanolic acid analogue demonstrated its ability to induce cell cycle arrest at the S phase in A549 lung cancer cells. researchgate.net This disruption of the normal cell cycle prevents cancer cells from dividing and leads to a reduction in tumor growth. Naturally occurring indole derivatives like Indole-3-carbinol are also known to exhibit potent antiproliferative activity by inducing apoptosis and causing cell cycle arrest in numerous human tumors. nih.gov
Targeting specific enzymes and signaling pathways that are overactive in cancer is a cornerstone of modern oncology. Indole derivatives have been designed to inhibit several of these key targets.
PARP-1 (Poly(ADP-ribose) polymerase-1): PARP-1 is a critical enzyme in DNA repair. Inhibiting PARP-1 in cancers that already have defects in other DNA repair pathways (like those with BRCA1/2 mutations) can lead to synthetic lethality, a state where the combination of two genetic defects is lethal to the cell, but either defect alone is not. Indolyl-triazole hybrid systems have shown promise in fighting cancer by suppressing the activity of kinase inhibitors, including the PARP-1 enzyme. nih.gov
EGFR (Epidermal Growth Factor Receptor): EGFR is a protein that helps cells grow and divide. It is often overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation. Certain 1,3,4-oxadiazole (B1194373) derivatives have demonstrated significant activity against EGFR. researchgate.net The design of indolyl-1,2,4-triazole hybrids has also been pursued to create dual inhibitors for both EGFR and PARP-1, targeting breast and liver cancer cells. nih.gov
LSD1 (Lysine-Specific Demethylase 1): LSD1 is an enzyme that plays a role in gene regulation and has been identified as an important regulator in ovarian cancer. nih.gov Pharmacological inhibition of LSD1 can induce a state of Homologous Recombination Deficiency (HRD) in cancer cells. nih.gov This is significant because HRD cells are highly sensitive to PARP inhibitors. nih.gov By inhibiting LSD1, it is possible to sensitize otherwise resistant, homologous recombination-proficient cancers to PARP inhibitor therapy. nih.gov This mechanism involves the transcriptional impairment of key DNA repair genes like BRCA1, BRCA2, and RAD51. nih.gov
In Vivo Efficacy Studies in Preclinical Cancer Models
While in vitro studies provide valuable initial data, demonstrating efficacy in living organisms is a critical step in drug development. Several studies have evaluated indole derivatives in preclinical cancer models, typically using mice with transplanted human tumors (xenografts). These studies aim to confirm the anticancer activity observed in cell cultures and to assess the compound's behavior in a whole-organism setting.
A review of indole hybrids developed since 2021 highlights their evaluation for in vivo antitumor potential. nih.gov These hybrids, which combine the indole scaffold with other pharmacologically active motifs like azoles, chalcones, and sulfonamides, are designed to modulate multiple targets within cancer cells simultaneously. nih.gov This multi-targeted approach can potentially enhance therapeutic efficacy and overcome drug resistance. nih.gov For example, one study showed that a 3,3′-Diindolylmethane derivative could suppress tumor growth and weight in a gastric cancer xenograft mouse model. mdpi.com The ability of LSD1 inhibition to sensitize ovarian cancer cells to PARP inhibitors has also been demonstrated in multiple in vivo models. nih.gov These in vivo studies are essential for paving the way for the rational design of future indole-based cancer therapeutics. nih.gov
Antimicrobial Activities
In addition to their anticancer properties, indole derivatives, including those with a carbothioamide moiety, have demonstrated a broad spectrum of antimicrobial activities. nih.gov The emergence of multidrug-resistant bacterial and fungal strains has created an urgent need for novel antimicrobial agents, and the indole scaffold has proven to be a promising starting point for their development. nih.gov
Derivatives incorporating other heterocyclic systems, such as 1,2,4-triazole (B32235) and 1,3,4-thiadiazole, have shown significant antibacterial and antifungal effects. nih.gov In one study, a series of indole derivatives substituted with these azoles and a hydrazinecarbothioamide group were tested against various microorganisms. nih.gov The compounds exhibited a broad spectrum of activity with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL. nih.gov
Against bacteria, certain compounds showed moderate activity against Staphylococcus aureus, while an indole-thiadiazole derivative and an indole-triazole derivative were particularly effective, with an MIC of 6.25 µg/mL. nih.gov Some novel 1H-indole derivatives have also shown significant activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. consensus.app
The antifungal activity of these compounds is also noteworthy. Many indole derivatives showed excellent activity against Candida krusei and moderate activity against Candida albicans. nih.gov Several indole-triazole and indole-thiadiazole compounds were the most effective against C. albicans, with MIC values of 3.125 µg/mL. nih.gov The results against C. krusei, a species often resistant to common antifungal drugs like fluconazole, were particularly promising. nih.gov Another study focusing on indole-triazole conjugates also reported potent activity against Candida tropicalis and Candida albicans, with MIC values as low as 2 µg/mL for the most potent compound against C. albicans. nih.gov
| Compound Type | Staphylococcus aureus | Escherichia coli | Candida albicans | Candida krusei | Candida tropicalis |
|---|---|---|---|---|---|
| Indole-thiadiazole (Compound 2h) | 6.25 nih.gov | - | - | - | - |
| Indole-triazole (Compound 3d) | 6.25 nih.gov | - | 3.125 nih.gov | - | - |
| Indole-thiadiazole (Compound 2b) | - | - | 3.125 nih.gov | - | - |
| Indole-triazole conjugate (Compound 6f) | - | >250 nih.gov | 2 nih.gov | - | 2 nih.gov |
Antibacterial Spectrum and Efficacy (e.g., against MRSA, Staphylococcus aureus, Escherichia coli, Bacillus subtilis)
Research into the antibacterial properties of this compound derivatives has revealed a promising spectrum of activity against both Gram-positive and Gram-negative bacteria. A study investigating a series of new indole derivatives, including those with a carbothioamide moiety, demonstrated significant antibacterial efficacy. The minimum inhibitory concentration (MIC) values for these compounds were found to be in the range of 3.125-50 µg/mL against the tested microorganisms. nih.gov
Notably, certain indole-thiadiazole and indole-triazole derivatives showcased excellent activity against Methicillin-resistant Staphylococcus aureus (MRSA), with some compounds exhibiting MIC values of 6.25 µg/mL, which is comparable to the standard drug ciprofloxacin. nih.gov The presence of a m-chlorophenyl group as a substituent on some of the more active compounds suggests that both the core indole structure and its side chains play a crucial role in their antibacterial action. nih.gov
The antibacterial activity of these indole derivatives was evaluated against a panel of clinically relevant bacteria. For instance, against Staphylococcus aureus, some of the most effective compounds, such as an indole-thiadiazole derivative (2h) and an indole-triazole derivative (3d), displayed an MIC value of 6.25 µg/mL. nih.gov While many of the tested compounds showed moderate activity against S. aureus when compared to standards like ampicillin (B1664943) and ciprofloxacin, their efficacy is still noteworthy. nih.gov
| Bacterial Strain | Derivative Type | Reported MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Indole-thiadiazole (2h) | 6.25 |
| Staphylococcus aureus | Indole-triazole (3d) | 6.25 |
| MRSA | Indole-thiadiazole (2c) | Reported as excellent, specific value not provided |
| MRSA | Indole-triazole (3d) | Reported as excellent, specific value not provided |
| MRSA | Indole derivatives with m-chlorophenyl group (1h, 2h, 3h) | 6.25 |
Antifungal Spectrum and Efficacy (e.g., against Candida albicans, C. krusei, Cryptococcus neoformans, Aspergillus niger)
In addition to their antibacterial properties, derivatives of this compound have demonstrated notable antifungal activity. The aforementioned study on new indole derivatives also assessed their efficacy against fungal pathogens, particularly Candida albicans and Candida krusei. While the activity against C. albicans was generally moderate, several derivatives exhibited highly promising results against C. krusei. nih.gov
The most effective compounds against C. albicans, including derivatives 1b, 2b-d, and 3b-d, showed MIC values of 3.125 µg/mL. nih.gov However, the antifungal activity against C. krusei was particularly striking, with many of the tested compounds being significantly more effective than the standard drug fluconazole, which had an MIC of 64 µg/mL. A number of the indole derivatives, including 1a, 1b, 1d, 2a-d, 3a-d, 3h, and 4a, 4d-g, recorded MIC values of 3.125 µg/mL against C. krusei. nih.gov This suggests a selective and potent antifungal action against this particular species.
| Fungal Strain | Derivative Type/Number | Reported MIC (µg/mL) |
|---|---|---|
| Candida albicans | 1b, 2b-d, 3b-d | 3.125 |
| Candida krusei | 1a, 1b, 1d, 2a-d, 3a-d, 3h, 4a, 4d-g | 3.125 |
Antiviral Activities
The exploration of the antiviral potential of this compound and its derivatives is an emerging area of research. While the indole nucleus is a common scaffold in many antiviral agents, specific studies on the 4-carbothioamide derivatives are limited. One study that screened a few series of indole carboxamide and propanamide derivatives for anti-Hepatitis B Virus (HBV) activity found that none of the tested compounds exhibited significant inhibition of the virus. nih.gov It is important to note that these were not carbothioamide derivatives, and further research is needed to determine if the sulfur-containing moiety impacts antiviral activity. The broader class of indole derivatives has been investigated more extensively, with some showing activity against a range of viruses. nih.gov
Antiparasitic Activities (e.g., Anti-Trypanosoma cruzi)
Enzyme Inhibition Studies
Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors
Derivatives of 1H-indole-4-carboxamide, a close structural analog of this compound, have been identified as potent inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP-1). PARP-1 is a key enzyme in the DNA damage repair pathway, and its inhibition is a validated strategy in cancer therapy.
A study focused on the design and synthesis of two new series of 1H-indole-4-carboxamide derivatives led to the identification of a particularly potent inhibitor, designated as LX15. This compound demonstrated superior potency against PARP-1 with an IC50 value of 13 nM. nih.gov Furthermore, LX15 showed significant cellular inhibitory activity, particularly in BRCA1 deficient cells (CC50 = 0.98 μM), and displayed excellent selectivity when compared to wild-type cells. nih.gov The mechanism of action for LX15 was found to involve the accumulation of DNA double-strand breaks and impairment of cell-cycle progression in BRCA1 deficient cells. nih.gov
| Compound | Target Enzyme | IC50 (nM) |
|---|---|---|
| LX15 | PARP-1 | 13 |
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors
Derivatives of the indole scaffold have been extensively investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy. nih.govnih.govrjptonline.org The over-activation of EGFR is implicated in the progression of various cancers, including non-small-cell lung cancer (NSCLC). nih.govrjptonline.org The development of novel indole-based compounds aims to overcome acquired resistance to existing EGFR inhibitors. nih.gov
Research has led to the synthesis of several series of indole derivatives with potent anti-proliferative activity. For instance, two new groups of indole derivatives, hydrazine-1-carbothioamide and oxadiazole, were designed to target EGFR. nih.gov Compound 4a , a hydrazine-1-carbothioamide derivative with an unsubstituted phenyl moiety, demonstrated the highest EGFR enzyme inhibitory activity among its series. nih.gov This compound was found to be a potent cytotoxic agent, capable of arresting cancer cells in the G2/M phase and triggering apoptosis through the extrinsic pathway. nih.gov
Similarly, a series of 5-chloro-3-hydroxymethyl-indole-2-carboxamide derivatives showed promising EGFR inhibitory activity. elsevierpure.comnih.gov Docking studies revealed that these new compounds fit well into the active site of EGFR, showing stronger binding affinities than the established drug erlotinib. elsevierpure.comnih.gov Specifically, compounds 15 , 16 , 19 , and 20 from this series displayed significant EGFR inhibitory action and were also shown to increase levels of caspase 3, an enzyme involved in apoptosis. nih.gov
Another study focused on 4-indolyl quinazoline (B50416) derivatives, identifying compound YS-67 as a highly effective and selective inhibitor against both wild-type and mutant forms of EGFR. nih.gov YS-67 suppressed the proliferation of various cancer cell lines, inhibited colony formation, arrested the cell cycle at the G0/G1 phase, and induced apoptosis. nih.gov Furthermore, in vivo studies using an A431 xenograft model showed that YS-67 effectively suppressed tumor growth with low toxicity when administered orally. nih.gov
The combination of EGFR inhibition with the targeting of other kinases, such as c-SRC, is also being explored. nih.gov This dual-inhibition strategy may induce apoptosis more effectively and delay acquired resistance. nih.gov In one such study, compound 16 , an indole derivative, showed dual inhibitory activity against both SRC and EGFR kinases while exhibiting low toxicity to normal cells. nih.gov
Table 1: EGFR Inhibitory Activity of Selected Indole Derivatives
| Compound | Target | IC50 Value | Cell Line | Reference |
|---|---|---|---|---|
| YS-67 | EGFR[WT] | 5.2 nM | - | nih.gov |
| YS-67 | EGFR[L858R] | 1.9 nM | - | nih.gov |
| YS-67 | EGFR[d746-750] | 9.6 nM | - | nih.gov |
| Compound 16 (indole-based) | SRC Kinase | 0.002 µM | - | nih.gov |
| Compound 16 (indole-based) | EGFR | 1.026 µM | - | nih.gov |
| Compound 5d | EGFR-TK | 0.126 µM | - | researchgate.net |
| Compound 5g | EGFR | 85 nM | - | rsc.org |
| Compound 5i | EGFR | 124 nM | - | rsc.org |
| Compound 5j | EGFR | 113 nM | - | rsc.org |
Lysine-Specific Demethylase 1 (LSD1) Inhibitors
Lysine-Specific Demethylase 1 (LSD1) has emerged as a significant target in cancer therapy, particularly for myeloid malignancies like Acute Myeloid Leukemia (AML). nih.gov LSD1 is an epigenetic regulator, and its inhibition can modulate transcription factor networks, restoring differentiation in cancer cells. nih.gov Recent research suggests that inhibiting LSD1 can affect the interactions of key myeloid transcription factors such as GFI1, GFI1B, PU.1, and C/EBPα. nih.gov
A new class of indole derivatives has been identified as potent inhibitors of RSV fusion, with structure-activity relationship (SAR) studies indicating that a 5-Cl substitution and a sulfonyl side chain on the indole scaffold are important for activity. researchgate.net While primarily studied for antiviral properties, the structural motifs of such compounds are being explored for their potential to inhibit other enzymes, including LSD1. Structure-guided discovery has led to the identification of indole derivatives that act as LSD1 inhibitors for lung cancer. researchgate.net
The development of multi-target agents that inhibit LSD1 alongside other key cancer-related enzymes is an active area of research. nih.gov For example, Osimertinib (AZD9291), primarily known as an EGFR inhibitor, has also been identified as an inhibitor of LSD1. nih.gov This dual activity highlights the potential for indole-based structures to be adapted for LSD1 inhibition. The design of novel LSD1 inhibitors often incorporates structural features from known inhibitors, such as the tranylcypromine (B92988) (TCP) scaffold, which can be integrated with other pharmacophores, including indole rings, to enhance potency and selectivity. nih.gov
Mycolic Acid Transporter (MmpL3) Inhibitors
The mycolic acid transporter MmpL3 is an essential protein for the survival of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB). chemrxiv.orgnih.gov MmpL3 is responsible for transporting trehalose (B1683222) monomycolate, a crucial component for the biogenesis of the mycobacterial cell wall. chemrxiv.org Its essential role makes it an attractive target for the development of new anti-tubercular drugs, especially in the face of rising drug resistance. nih.govrsc.org
Indole-based compounds, particularly indoleamides and indole-2-carboxamides, have been identified as potent inhibitors of MmpL3. chemrxiv.orgnih.govchula.ac.th These compounds have demonstrated strong activity against both drug-susceptible and drug-resistant strains of M. tuberculosis. nih.govchula.ac.th A key advantage of this class of inhibitors is their novel mechanism of action, which shows a lack of cross-resistance with currently used first- and second-line TB drugs. nih.gov Resistance studies have identified that a single mutation in the mmpL3 gene confers high resistance to indoleamides, confirming it as the molecular target. nih.gov
Table 2: Anti-tubercular Activity of MmpL3-Inhibiting Indole Derivatives
| Compound Class | Target | Activity | Significance | Reference |
|---|---|---|---|---|
| Indoleamides | MmpL3 | Potent against drug-susceptible and drug-resistant M. tuberculosis strains. | No cross-resistance with current TB drugs. | nih.gov |
| Indole-2-carboxamides | MmpL3 | MIC of < 1 µM against M. tuberculosis H37Rv strain. | Active against MDR and XDR strains. | chemrxiv.org |
| Compound 21 (Indole-carboxamide) | MmpL3 | MIC = 0.012 µM | Potent against MDR and XDR strains. | chula.ac.th |
| Indole-2-carboximide hit | MmpL3 | MIC = 1.56 µM | New potential anti-tubercular agent. | rsc.org |
Neuronal Nitric Oxide Synthase (nNOS) Inhibitors
Nitric oxide (NO) is a critical signaling molecule involved in various physiological processes, including neurotransmission. nih.gov It is synthesized by three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). nih.gov Overproduction of NO by nNOS is linked to several disorders, including neurodegenerative diseases and neuropathic pain. nih.govnih.gov Therefore, developing inhibitors that are selective for nNOS over eNOS and iNOS is a significant therapeutic goal, as inhibiting eNOS can lead to undesirable cardiovascular side effects. nih.gov
Several series of indole derivatives have been designed and synthesized as selective nNOS inhibitors. nih.govnih.gov In one study, a series of 1,6-disubstituted indoles were evaluated. nih.gov It was found that introducing a bulky amino-substituent at the 1-position of the indole core increased selectivity for nNOS over eNOS by more than 100-fold. nih.gov Compound (R)-8 from this series was shown to reduce tactile hyperesthesia in a rat model of migraine pain following oral administration. nih.gov The most potent nNOS inhibitor in this series was compound 22 , which also showed good selectivity (68-fold) over eNOS. nih.gov
Another series of 3,5-disubstituted indole derivatives were also investigated. nih.gov By exploring various guanidine (B92328) isosteric groups at the 5-position while keeping a basic amine side chain at the 3-position, researchers identified compounds with high activity and selectivity. nih.gov Compounds containing 2-thiophene amidine and 2-furanyl amidine groups showed potent inhibition of human nNOS and good selectivity over the other isoforms. nih.gov Compound 8 from this series was effective in a neuropathic pain model and did not exhibit significant potential for drug-drug interactions or cardiovascular liabilities. nih.gov
Table 3: Selectivity of Indole-Based nNOS Inhibitors
| Compound | nNOS/eNOS Selectivity | nNOS/iNOS Selectivity | Key Structural Feature | Reference |
|---|---|---|---|---|
| (R)-8 | >100-fold | - | Bulky amino-substituent at 1-position | nih.gov |
| Compound 22 | 68-fold | - | Diethyl amine group | nih.gov |
| Compound 8 | Good selectivity | Good selectivity | 2-furanyl amidine group at 5-position | nih.gov |
| Compound with N-(1-(1-methylazepan-4-yl)- side chain | High selectivity | High selectivity | Restricted basic amine side chain at 1-position | researchgate.net |
Tyrosinase Inhibitors
Tyrosinase is a key copper-containing enzyme that plays a rate-limiting role in the biosynthesis of melanin (B1238610). tandfonline.comnih.gov Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase a crucial target for therapeutic and cosmetic applications. mdpi.comnih.gov Indole derivatives are of particular interest as tyrosinase inhibitors because indole-containing molecules like 5,6-dihydroxyindole (B162784) (DHI) are natural intermediates in the melanin synthesis pathway. nih.gov
A study focused on designing and evaluating a series of indole-thiourea derivatives by combining thiosemicarbazones with an indole scaffold. mdpi.comnih.gov Among the synthesized compounds, compound 4b demonstrated potent tyrosinase inhibitory activity with an IC50 of 5.9 ± 2.47 μM, which was superior to the standard inhibitor kojic acid (IC50 = 16.4 ± 3.53 μM). mdpi.comnih.gov Kinetic studies revealed that compound 4b acts as a competitive inhibitor. mdpi.comnih.gov Molecular docking simulations further showed that it binds strongly to both mushroom tyrosinase (mTYR) and human tyrosinase-related protein 1 (TYRP1). mdpi.com
Another series of N-1 and C-3 substituted indole-based thiosemicarbazones also showed promising results. rsc.org The synthesized compounds displayed good to moderate inhibition, with IC50 values ranging from 12.40 ± 0.26 μM to 47.24 ± 1.27 μM. rsc.org Structure-activity relationship (SAR) analysis indicated that derivatives with a 4-substitution on the benzyl (B1604629) or phenyl ring of the thiosemicarbazone moiety had better inhibitory potential. rsc.orgresearchgate.net
Research into other indole derivatives has also been fruitful. One study investigated derivatives with a 4-fluorobenzyl group at the N-1 position of the indole system, which showed the best activity in that series. tandfonline.com A kinetic analysis of the most active compounds from this group, CHI 1043 and derivative 4 , indicated a mixed-type inhibition mechanism. tandfonline.com
Table 4: Tyrosinase Inhibitory Activity of Indole Derivatives
| Compound | IC50 Value (µM) | Inhibition Type | Comparison | Reference |
|---|---|---|---|---|
| Compound 4b (indole-thiourea) | 5.9 ± 2.47 | Competitive | Outperforms kojic acid (16.4 ± 3.53 µM) | mdpi.comnih.gov |
| Compound 5k (indole-based thiosemicarbazone) | 12.40 ± 0.26 | - | Most potent in its series | rsc.orgresearchgate.net |
| Derivative 4 (N-1 substituted indole) | 224 | Mixed-type | - | tandfonline.com |
| Compound 5w (indole-thiazolidine-2,4-dione) | 11.2 | Mixed-type | - | researchgate.net |
Other Enzyme Targets (e.g., Renin, HIV-1 related enzymes, HLGP, COX-2/5-LOX)
Indole derivatives have been investigated as inhibitors for a range of other enzymes, with significant findings in the area of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) inhibition. These enzymes are key players in the inflammatory pathway, and their dual inhibition is a promising strategy for developing anti-inflammatory agents with improved gastrointestinal safety profiles compared to traditional NSAIDs. nih.gov
A study focused on novel N-methylsulfonyl-indole derivatives designed as dual COX-2/5-LOX inhibitors. nih.gov The design strategy incorporated the indole scaffold of indomethacin (B1671933) and the SO2Me pharmacophore from the selective COX-2 inhibitor rofecoxib. nih.gov The resulting compounds were evaluated for their anti-inflammatory activity and inhibitory effects on COX-2 and 5-LOX. nih.gov
In a different study, pyrazole (B372694) sulfonamide derivatives were reported as dual COX-2/5-LOX inhibitors. mdpi.com The benzothiophen-2-yl pyrazole carboxylic acid derivative 149 showed potent inhibitory activity against COX-1, COX-2, and 5-LOX with IC50 values of 5.40 µM, 0.01 µM, and 1.78 µM, respectively. mdpi.com Another series of 2,5-diaryl-1,3,4-oxadiazoles derivatives also displayed selective COX-2 inhibition, particularly those with a methyl sulfonyl group. nih.gov
While research on indole derivatives as inhibitors of Renin, HIV-1 related enzymes, and HLGP is less prominent in recent literature, the versatile indole scaffold is recognized for its potential in targeting a wide array of enzymes. chula.ac.th The ability of the indole nucleus to mimic peptide structures and bind reversibly to various enzymes makes it a valuable starting point for developing novel drugs with diverse mechanisms of action. chula.ac.thresearchgate.net For instance, indole derivatives have shown activity against HIV, and approved antiviral drugs like Delavirdine contain an indole moiety. chula.ac.thresearchgate.net
Table 5: COX-2/5-LOX Inhibitory Activity of Related Heterocyclic Compounds
| Compound | Target(s) | IC50 Value (µM) | Key Feature | Reference |
|---|---|---|---|---|
| Compound 149 | COX-1 / COX-2 / 5-LOX | 5.40 / 0.01 / 1.78 | Benzothiophen-2-yl pyrazole | mdpi.com |
| Pyrazole Derivative (PYZ9) | COX-2 / 5-LOX | 0.72 (COX-2) | Better gastric profile than Celecoxib | nih.gov |
| N-methylsulfonyl-indole derivatives | COX-2 / 5-LOX | - | Dual inhibitors with improved GI profile | nih.gov |
Other Significant Biological Activities
Beyond specific enzyme inhibition, indole derivatives exhibit a wide spectrum of other biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects. researchgate.netnih.govnih.gov The indole nucleus is a "privileged structure" in medicinal chemistry due to its presence in numerous natural products and its ability to interact with various biological targets. chula.ac.thresearchgate.netmdpi.com
Antimicrobial and Antifungal Activity: Indole derivatives have shown promising activity against a range of pathogens, including multidrug-resistant bacteria and fungi. nih.gov For example, new indole derivatives substituted with 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties have been tested against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Escherichia coli, Bacillus subtilis, Candida albicans, and Candida krusei. nih.gov Indole-linked triazole derivatives, in particular, have demonstrated excellent antifungal activities against C. albicans and C. krusei. nih.gov The antimicrobial potential of indole compounds is linked to their ability to inhibit various microbial processes, including cell wall synthesis and the function of efflux pumps. chula.ac.thnih.gov
Anti-inflammatory and Antioxidant Activity: Indole-4-carboxaldehyde (B46140), an indole derivative isolated from the seaweed Sargassum thunbergii, has been shown to possess anti-inflammatory properties. nih.gov In a study using HepG2 cells, this compound attenuated methylglyoxal-induced hepatic inflammation by inhibiting the expression of inflammatory markers like tumor necrosis factor (TNF)-α and interferon (IFN)-γ. nih.gov Many natural products containing indole scaffolds exhibit a multitude of effects, including antioxidant and metabolic benefits, making them valuable bioactive compounds. nih.gov The indole moiety's ability to mimic peptide structures allows it to bind to and modulate the activity of various enzymes involved in inflammation and oxidative stress. chula.ac.thresearchgate.net
Anti-inflammatory Effects
The anti-inflammatory potential of indole derivatives is a significant area of research. While direct studies on this compound are limited, research on analogous structures provides insight into the anti-inflammatory capacity of the indole scaffold.
For instance, a structurally related compound, indole-4-carboxaldehyde , isolated from the seaweed Sargassum thunbergii, has demonstrated notable anti-inflammatory effects. In a study using human hepatocyte (HepG2) cells, indole-4-carboxaldehyde was found to attenuate the expression of inflammation-related genes, such as tumor necrosis factor (TNF)-α and interferon (IFN)-γ, which were induced by methylglyoxal (B44143) (MGO), a reactive metabolite. nih.gov The compound was observed to reduce the MGO-induced formation of advanced glycation endproducts (AGEs) and the expression of the receptor for AGEs (RAGE), suggesting a mechanism for its anti-inflammatory action. nih.gov
Furthermore, investigations into other indole derivatives have highlighted their potential to modulate inflammatory pathways. A series of novel indoline (B122111) derivatives, synthesized using N-(4-aminophenyl)indoline-1-carbothioamide as a precursor, were evaluated for their anti-inflammatory activity through an anti-denaturation assay. core.ac.uk Certain compounds within this series showed potent inhibition of protein denaturation, a well-known cause of inflammation. core.ac.uk Specifically, derivatives containing a sulfonamide group exhibited very good inhibition, while those with urea (B33335) and thiourea (B124793) moieties showed noticeable, albeit lesser, activity. core.ac.uk Thiosemicarbazone compounds that incorporate an indole nucleus have also been shown to suppress edema in animal models and reduce the expression of cyclooxygenase-2 (COX-2), an enzyme pivotal to the inflammatory process. researchgate.net
The table below summarizes the anti-inflammatory activity of selected indole derivatives.
| Compound/Derivative Class | Model/Assay | Key Findings | Reference |
|---|---|---|---|
| Indole-4-carboxaldehyde | MGO-induced inflammation in HepG2 cells | Attenuated expression of TNF-α and IFN-γ; reduced AGE formation. | nih.gov |
| Indoline-1-carbothioamide derivatives | Protein anti-denaturation assay | Potent inhibition of protein denaturation, comparable to diclofenac (B195802) sodium. | core.ac.uk |
| Indole-based Thiosemicarbazones | Carrageenan-induced edema in mice | Suppressed edema with greater potency than indomethacin; reduced COX-2 expression. | researchgate.net |
Antioxidant Potential
Oxidative stress, caused by an imbalance between free radicals and antioxidants, is implicated in numerous diseases. The indole ring system is known to be an effective redox center, capable of scavenging free radicals.
Research into various indole derivatives has confirmed their antioxidant capabilities. A study on novel indole amide derivatives evaluated their ability to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. Several synthesized compounds, notably compound C4 (a specific indole amide derivative), exhibited potent DPPH radical scavenging effects and demonstrated a protective effect against hydrogen peroxide (H₂O₂)-induced oxidative stress in human neuroblastoma SH-SY5Y cells.
Similarly, a series of novel indole-based caffeic acid amide derivatives were designed as hybrid antioxidants. nih.gov The results from DPPH assays indicated that these compounds were active free radical scavenging agents, with several derivatives showing excellent activity, in some cases superior to the water-soluble vitamin E analog, Trolox. nih.gov The presence of the indole moiety was considered crucial for this activity. nih.gov Another class of related compounds, hydrazinecarbothioamides, also demonstrated excellent antioxidant activity in DPPH assays, with inhibitory effects significantly better than the standard antioxidant butylated hydroxytoluene (BHT). mdpi.com
The following table presents data on the antioxidant potential of various indole-related compounds.
| Compound/Derivative Class | Assay | Key Findings | Reference |
|---|---|---|---|
| Indole Amide Derivative (C4) | DPPH assay; H₂O₂-induced oxidative stress | Potent scavenging of DPPH radical; protective effect in SH-SY5Y cells. | |
| Indole-based Caffeic Acid Amides | DPPH assay | Excellent free radical scavenging activity, with IC₅₀ values ranging from 50.98 to 136.8 µM. | nih.gov |
| Hydrazinecarbothioamides | DPPH assay | Showed excellent scavenging activity with IC₅₀ values between 39.39 and 42.32 µM. | mdpi.com |
Modulation of Receptor Activity (e.g., CB1 Receptor Allosteric Modulators)
The endocannabinoid system, particularly the cannabinoid receptor 1 (CB1), is a key therapeutic target for various disorders. Allosteric modulators, which bind to a site on the receptor distinct from the primary (orthosteric) site, offer a novel approach to fine-tuning receptor activity.
The indole scaffold has been central to the development of CB1 receptor allosteric modulators. Specifically, the indole-2-carboxamide structure has been extensively studied. The compound ORG27569 (5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide) was one of the first identified allosteric modulators of the CB1 receptor. nih.gov Structure-activity relationship (SAR) studies have revealed that the indole-2-carboxamide scaffold is optimal for CB1 allosteric modulation. nih.gov Key structural features include:
An electron-withdrawing group (e.g., chloro) at the C5 position of the indole ring is beneficial. nih.gov
The C3 position of the indole ring favors no substitution or a short alkyl chain. nih.govnih.gov
These allosteric modulators can be classified as positive (PAMs) or negative (NAMs) based on whether they enhance or inhibit the effects of the primary agonist, respectively. nih.gov The indole-2-carboxamide derivatives have been shown to modulate CB1 receptor signaling pathways, including G-protein-dependent and β-arrestin-dependent pathways, demonstrating the potential for biased signaling where specific downstream pathways are preferentially activated. nih.govmdpi.com While these findings are specific to indole-2-carboxamides, they highlight the versatility of the indole core in designing receptor modulators.
Below is a summary of key indole-based CB1 receptor allosteric modulators.
| Compound Class | Receptor Target | Mode of Action | Key Structural Features | Reference |
|---|---|---|---|---|
| Indole-2-carboxamides (e.g., ORG27569) | Cannabinoid Receptor 1 (CB1) | Negative Allosteric Modulator (NAM) | Indole-2-carboxamide scaffold; C5-substitution. | nih.govnih.gov |
Computational and in Silico Studies for 1h Indole 4 Carbothioamide Research
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed to forecast the interaction between a small molecule ligand and a target protein receptor. The process involves sampling a high number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity. For indole-based compounds, docking studies have been instrumental in identifying potential therapeutic targets and optimizing ligand structures for enhanced potency.
Studies on various indole (B1671886) derivatives have demonstrated strong binding affinities against a range of biological targets. For instance, in research targeting the cyclooxygenase-2 (COX-2) enzyme, new 3-ethyl-1H-indole derivatives showed predicted binding affinities ranging from -10.40 to -11.35 kcal/mol. ajchem-a.com These values indicate a high degree of predicted stability for the ligand-protein complex, suggesting potent inhibitory activity. The scoring functions used in these simulations calculate the binding free energy, where a more negative value corresponds to a stronger binding affinity. walisongo.ac.id This approach allows for the virtual screening of large compound libraries to identify "hit" molecules for further investigation. jabonline.in
A primary goal of molecular docking is to elucidate the specific non-covalent interactions that stabilize the ligand-receptor complex. frontiersin.org These interactions include hydrogen bonds, ionic bonds, hydrophobic interactions, and van der Waals forces. frontiersin.org A detailed understanding of these binding modes is essential for rational drug design.
For example, the molecular docking analysis of a highly-rated 3-ethyl-1H-indole derivative revealed specific hydrogen bond formations with key amino acid residues in the COX-2 active site, including ALA527, ARG120, and TYR355. ajchem-a.com The presence of nitrogen and carbonyl groups within related pharmacophores, such as imidazolidinone attached to an indole scaffold, can effectively facilitate these interactions with the target enzyme. ajchem-a.com Similarly, in studies of other indole derivatives, hydrogen bonding with residues like Arg-208 and Lys-350 has been observed to be critical for complex stabilization. ajol.info The carbothioamide group, with its sulfur and nitrogen atoms, offers potential sites for hydrogen bonding and other electrostatic interactions, which can be crucial for anchoring the ligand within the active site.
Molecular docking is also a powerful tool for identifying and characterizing the potential binding sites or pockets on a target protein. jabonline.in In many cases, ligands are docked into a known active site. However, "blind docking," where the ligand is docked against the entire receptor surface, can be used to discover novel allosteric sites. jabonline.in
Docking studies have successfully confirmed that indole derivatives preferentially insert into the hydrophobic cavities of target proteins. ajol.info For instance, research on the interaction between certain indole-based compounds and bovine serum albumin (BSA) confirmed that the ligands preferentially bind to the hydrophobic pocket located in site I of the protein. ajol.info The analysis of these binding sites reveals that the interactions are often driven by the presence of aromatic rings and other lipophilic moieties, which engage in Pi-Pi, Pi-alkyl, and alkyl-alkyl interactions with the amino acid residues lining the pocket. ajol.info The identification of these putative binding sites is a foundational step for understanding the mechanism of action and for designing new molecules with improved specificity and affinity.
Molecular Dynamics Simulations for Conformational Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. mdpi.com MD simulations model the movements and interactions of atoms and molecules, providing insights into the conformational stability of the ligand within the binding site and the flexibility of the protein itself. mdpi.com
For carbothioamide-based pyrazoline analogs, MD simulations have been used to assess the stability of the docked complexes. researchgate.net In one study, simulations run for a timescale of 100 nanoseconds (ns) showed that the protein-ligand complexes remained stable, with a mean Root Mean Square Deviation (RMSD) of 0.31 nm. researchgate.net A low and stable RMSD value over the simulation period indicates that the ligand does not significantly deviate from its initial docked pose, confirming the stability of the binding mode predicted by docking. researchgate.net These simulations are crucial for validating docking results and ensuring that the predicted interactions are maintained in a dynamic, solvated environment. mdpi.com
Quantum Chemical Calculations (e.g., DFT) for Electronic Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. dntb.gov.ua These methods provide detailed information about molecular geometry, electronic structure, vibrational frequencies, and other properties derived from the molecule's wave function. dntb.gov.uaresearchgate.net
DFT has been employed to study the structural and electronic characteristics of various carbothioamide-containing compounds. dntb.gov.uatandfonline.com Such calculations can determine optimized molecular geometries, including bond lengths and angles, and analyze the distribution of electron density through Frontier Molecular Orbitals (FMOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.com The energy gap between the HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the molecule. tandfonline.com Furthermore, DFT can be combined with time-dependent (TD-DFT) methods to predict spectroscopic properties, which can then be compared with experimental data to validate the computational model. researchgate.net
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling
Before a compound can be considered a viable drug candidate, it must exhibit favorable ADMET properties. In silico ADMET profiling uses computational models to predict these properties early in the drug discovery process, helping to identify and filter out compounds with poor pharmacokinetic or toxicity profiles. researchgate.netnih.gov This predictive approach significantly reduces the risk of late-stage failures. springernature.com
Numerous studies on indole and carbothioamide derivatives utilize in silico tools to predict their drug-likeness and ADMET characteristics. researchgate.netnih.gov Web-based platforms and specialized software can calculate a wide range of parameters, including gastrointestinal absorption, blood-brain barrier (BBB) penetration, interaction with cytochrome P450 enzymes, and various toxicity endpoints. ajol.inforesearchgate.net For instance, ADMET predictions for a series of indole-thiosemicarbazone compounds indicated good oral bioavailability. nih.gov These predictive models are built using large datasets of existing experimental data and employ algorithms to establish quantitative structure-property relationships. nih.gov
Predicting in vivo pharmacokinetic (PK) parameters is a key goal of in silico ADMET modeling. nih.govgarethconduit.org These models aim to forecast how a drug will behave in the body, including its absorption rate, distribution volume, clearance rate, and half-life. springernature.comnih.gov
For various indole derivatives, in silico tools have been used to predict key pharmacokinetic parameters. The results of these predictions are often presented in data tables to compare different analogues. For example, predictions for a series of substituted indole derivatives showed varied results for properties like human intestinal absorption (HIA) and oral bioavailability.
| Compound ID | Human Intestinal Absorption (%) | Caco-2 Permeability (log Papp) | Oral Bioavailability Class |
| Derivative A | 95.1 | 0.92 | 1 |
| Derivative B | 92.8 | 0.85 | 1 |
| Derivative C | 88.5 | 0.65 | 2 |
| Derivative D | 96.3 | 1.05 | 1 |
Note: This table is representative of data found for indole derivatives in computational studies. Class 1 oral bioavailability indicates >80%, while Class 2 is 30-80%. Data is illustrative of typical predictive outputs.
These predictions help researchers to select compounds with a higher likelihood of success in subsequent in vivo studies. nih.gov The ultimate aim is to use these computational models to accurately forecast the in vivo behavior of a potential drug molecule while it is still a virtual structure, thereby streamlining the entire drug development pipeline. springernature.comnih.gov
Evaluation of Potential Metabolic Pathways
The metabolic fate of a drug candidate is a critical determinant of its efficacy, duration of action, and potential for toxicity. In silico methods provide a powerful lens through which to predict the metabolic pathways of a compound like 1H-indole-4-carbothioamide, primarily focusing on its interactions with drug-metabolizing enzymes such as the cytochrome P450 (CYP) superfamily. nih.govnews-medical.neteurekaselect.com
Computational approaches to predict drug metabolism can be broadly categorized into ligand-based and structure-based methods. nih.goveurekaselect.com Ligand-based methods utilize the chemical structure of the compound to predict its sites of metabolism based on known metabolic reactions of similar molecules. For this compound, this would involve analyzing the indole ring system and the carbothioamide functional group for their susceptibility to common metabolic transformations.
Structure-based methods, on the other hand, involve docking the molecule into the active site of specific CYP isoforms to predict the likelihood and nature of metabolic reactions. This approach can provide detailed insights into the specific enzymes responsible for the metabolism of this compound and the potential metabolites that may be formed. Predicting the regioselectivity of metabolism is a key aspect of these studies, helping to identify which parts of the molecule are most likely to be modified. news-medical.net
Key Predicted Metabolic Reactions for Indole Derivatives:
Based on the known metabolism of indole-containing compounds, several metabolic pathways can be predicted for this compound. These predictions are foundational for guiding further experimental studies.
| Metabolic Reaction | Enzyme Family | Potential Effect on this compound |
| Aromatic Hydroxylation | Cytochrome P450 | Introduction of a hydroxyl group onto the indole ring. |
| N-Oxidation | Cytochrome P450, FMO | Oxidation of the nitrogen atom in the indole ring. |
| S-Oxidation | Cytochrome P450, FMO | Oxidation of the sulfur atom in the carbothioamide group. |
| Glucuronidation | UGT | Conjugation of a glucuronic acid moiety to a hydroxylated metabolite. |
| Sulfation | SULT | Conjugation of a sulfate group to a hydroxylated metabolite. |
This table is generated based on general principles of drug metabolism for indole and thioamide-containing compounds and does not represent specific experimental data for this compound.
De Novo Drug Design and Virtual Screening
The unique structural features of the this compound scaffold make it an interesting starting point for the design of new bioactive molecules through de novo drug design and a valuable query for virtual screening campaigns.
De Novo Drug Design:
De novo drug design involves the computational generation of novel molecular structures with a high likelihood of binding to a specific biological target. nih.govresearchgate.netnih.gov The this compound core can serve as a foundational scaffold in this process. Algorithms can systematically add chemical substituents to this core, exploring a vast chemical space to identify derivatives with optimized binding affinity and drug-like properties. This approach allows for the creation of novel compounds that are tailored to the specific topology and chemical environment of a target's active site. The indole scaffold is recognized for its ability to participate in various non-covalent interactions, making it a privileged structure in medicinal chemistry. mdpi.comresearchgate.net
Virtual Screening:
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov In the context of this compound, this compound or its derivatives can be used as a template in similarity-based virtual screening to find other molecules in a database with similar structural or electronic features.
Alternatively, in structure-based virtual screening, a library of compounds can be docked into the active site of a target protein. The binding energies and interaction patterns of the docked compounds are then calculated and ranked. This can lead to the identification of novel indole-carbothioamide derivatives with potential therapeutic activity. Molecular docking studies are crucial in this process to rationalize the binding modes of potential hits. nih.govacs.orgmdpi.com
Illustrative Data from a Hypothetical Virtual Screening Campaign:
The following table represents hypothetical data from a virtual screening study aimed at identifying potential inhibitors of a target protein, using the this compound scaffold as a starting point.
| Compound ID | Scaffold | Modification | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
| V-001 | This compound | 5-fluoro substitution | -8.2 | Hydrogen bond with Ser-24; Pi-stacking with Phe-88 |
| V-002 | This compound | N-methylation of indole | -7.9 | Hydrophobic interaction with Leu-15 |
| V-003 | This compound | 2-chloro substitution | -8.5 | Halogen bond with Asp-22; Hydrogen bond with Asn-25 |
| V-004 | This compound | 6-methoxy substitution | -7.5 | Hydrogen bond with Gln-112 |
This table contains simulated data for illustrative purposes and does not reflect actual experimental results.
Pharmacokinetic and Pharmacodynamic Pk/pd Considerations
In Vitro Pharmacokinetic Assessment (e.g., Metabolic Stability, Protein Binding)
In vitro pharmacokinetic studies are essential for predicting a compound's in vivo behavior. These assays provide initial insights into metabolic stability and the extent of binding to plasma proteins, which can significantly influence a drug's distribution and clearance.
Metabolic Stability
The metabolic stability of a compound is its susceptibility to biotransformation by drug-metabolizing enzymes, primarily in the liver. bioivt.com This is a critical parameter, as a compound with poor metabolic stability may be cleared too rapidly from the body to exert a therapeutic effect. bioivt.com For indole (B1671886) derivatives, metabolic stability can be variable and is influenced by the specific substitutions on the indole ring.
For instance, studies on various indole derivatives have shown that the introduction of different chemical groups can either increase or decrease their metabolic half-life. It has been observed that the 3-position of the indole ring is susceptible to oxidation, which can lead to degradation. nih.gov Modifications at this position can therefore impact metabolic stability. nih.gov In a study of indole derivatives as selective androgen receptor modulators, it was found that introducing an electron-withdrawing group at the 3-position of the indole core increased the metabolic half-life, whereas an electron-donating group decreased it. nih.gov
In a study of β-carboline-based indole derivatives, newly synthesized analogs showed improved metabolic stability compared to the parent compound, with a metabolic turnover ranging from 1.1% to 72.0%. researchgate.net Another study on indole acrylamide (B121943) derivatives identified a compound with a favorable metabolic half-life of 6.27 hours for oral administration and 8.78 hours for intravenous administration in in vivo studies. nih.gov
| Compound Class | Key Findings on Metabolic Stability | Reference |
|---|---|---|
| Indole-3-carboxamide Synthetic Cannabinoids | Often rapidly metabolized in vitro. | mdpi.com |
| Indole Derivatives (Androgen Receptor Modulators) | Substitution at the 3-position of the indole core affects metabolic stability. Electron-withdrawing groups can increase half-life. | nih.gov |
| β-Carboline-Based Indole Derivatives | Analogs showed improved metabolic stability with metabolic turnover between 1.1% and 72.0%. | researchgate.net |
| Indole Acrylamide Derivatives | A lead compound demonstrated a half-life of 6.27 hours (oral) and 8.78 hours (intravenous) in vivo. | nih.gov |
Protein Binding
The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein (B1211001) (AAG), affects its distribution and availability to reach its target site. scielo.org.mx Generally, only the unbound fraction of a drug is pharmacologically active.
Indole compounds have been shown to bind to plasma proteins. For example, indole-3-carboxamide synthetic cannabinoid receptor agonists have been found to be highly protein-bound. mdpi.com A study on the binding of various indole compounds to bovine plasma albumin highlighted the influence of physicochemical factors on this interaction. nih.gov High protein binding can result in a lower volume of distribution and slower clearance.
| Compound Class | Key Findings on Protein Binding | Reference |
|---|---|---|
| Indole-3-carboxamide Synthetic Cannabinoids | Demonstrated to be highly protein bound. | mdpi.com |
| General Indole Compounds | Exhibit binding to bovine plasma albumin. | nih.gov |
In Vivo Pharmacokinetic Profiles
In vivo pharmacokinetic studies in animal models provide data on the absorption, distribution, metabolism, and excretion (ADME) of a compound. For indole derivatives, these profiles can vary significantly based on their structure.
A study on the in vivo pharmacokinetics of an indole derivative showed a half-life of 6.27 hours following oral administration and 8.78 hours after intravenous administration, suggesting reasonable bioavailability and persistence in the body. nih.gov Research on indole itself, the parent structure of this class of compounds, revealed that after oral administration to mice, the highest concentrations were found in the liver, indicating that this organ is a major site of distribution and metabolism for indole and its derivatives. febscongress.org
Correlation of Pharmacokinetics with Pharmacodynamics
The relationship between a drug's concentration in the body over time (pharmacokinetics) and its pharmacological effect (pharmacodynamics) is a cornerstone of drug development. For indole derivatives, establishing this PK/PD relationship is key to understanding their therapeutic potential.
In a study of an indole-2-carboxamide derivative for the treatment of diabetic kidney disease, the compound was shown to alleviate kidney damage and inflammation in a mouse model. nih.gov The researchers noted that while they had not yet conducted in vivo pharmacokinetic studies, their in vitro data suggested that the compound was not extensively metabolized by cytochrome P450 enzymes, indicating a potentially weak first-pass effect. nih.gov This suggests that the observed anti-inflammatory effects were likely due to sufficient systemic exposure to the compound. nih.gov The study highlighted that a combined PK/PD analysis would be crucial for determining the compound's potency as a potential drug candidate. nih.gov
Another example involves an indole-based PERK inhibitor, which demonstrated neuroprotective effects in a model of Parkinson's disease. nih.gov Oral administration of the compound led to the suppression of the target pathway in the brain and improved motor performance, directly linking the presence of the drug to its therapeutic effect. nih.gov
Factors Influencing Drug Metabolism and Excretion
The metabolism and excretion of indole derivatives are influenced by a variety of factors, including both host and environmental elements.
The metabolism of indole compounds is significantly affected by the gut microbiota. nih.govnih.gov Gut bacteria can metabolize tryptophan, an essential amino acid, into indole and its derivatives. nih.govoup.com The composition of the gut microbiome can therefore impact the levels of these compounds in the body. nih.gov
Host factors, such as the activity of liver enzymes, also play a crucial role. nih.gov The primary metabolic pathway for the indole ring involves oxidation at the 3-position, a reaction often catalyzed by cytochrome P450 enzymes in the liver. nih.gov Genetic variations in these enzymes can lead to inter-individual differences in drug metabolism. slideshare.net Other factors that can influence drug metabolism in general include age, sex, and diet. slideshare.net
The physicochemical properties of the drug itself, such as its lipophilicity and ionization state, also affect its metabolism and excretion. slideshare.net For instance, more lipophilic compounds may be more readily reabsorbed in the kidneys, leading to a longer half-life.
Advanced Research Methodologies for 1h Indole 4 Carbothioamide
High-Throughput Screening (HTS) in Drug Discovery
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of large libraries of chemical compounds for their activity against a specific biological target. ewadirect.com This automated process has revolutionized the identification of "hit" compounds, which serve as the starting point for the development of new drugs. researchgate.net For a compound like 1H-indole-4-carbothioamide, HTS can be instrumental in identifying its potential therapeutic applications by screening it against a wide array of biological targets.
The indole (B1671886) scaffold, the core structure of this compound, is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. ijpsr.comresearchgate.net Consequently, indole derivatives are frequently included in compound libraries for HTS campaigns. researchgate.netnih.gov For instance, a cell-based high-content screening (HCS) of a commercial library identified three hits containing an indole core as active against Trypanosoma cruzi, the parasite responsible for Chagas disease. acs.org Similarly, HTS has been employed to identify indole-2-carboxamide derivatives with potential antitubercular and antiproliferative activities. nih.govnih.gov
The process of HTS involves several key steps, including the preparation of compound libraries, the development of a robust assay, and the use of robotic automation for liquid handling and data acquisition. youtube.com The data generated from HTS is then analyzed to identify compounds that exhibit the desired biological activity, which are then subjected to further validation and optimization. nih.gov
Below is an interactive data table illustrating a hypothetical HTS campaign for this compound against a panel of cancer cell lines.
| Target Cell Line | Assay Type | This compound Activity (% Inhibition at 10 µM) | Hit Threshold (% Inhibition) | Outcome |
|---|---|---|---|---|
| MCF-7 (Breast Cancer) | Cell Viability (MTT) | 65 | > 50 | Hit |
| A549 (Lung Cancer) | Cell Viability (MTT) | 45 | > 50 | No Hit |
| HeLa (Cervical Cancer) | Apoptosis (Caspase-3/7) | 72 | > 60 | Hit |
| PC-3 (Prostate Cancer) | Cell Viability (MTT) | 30 | > 50 | No Hit |
Omics Technologies in Mechanistic Elucidation (e.g., Proteomics, Transcriptomics)
To understand the precise mechanism of action of a compound like this compound, researchers can turn to "omics" technologies. These powerful tools, including proteomics and transcriptomics, provide a global view of the molecular changes within a biological system in response to a chemical compound.
Transcriptomics , the study of the complete set of RNA transcripts in a cell, can reveal which genes are up- or down-regulated following treatment with this compound. This information can point to the specific cellular pathways that are affected by the compound. For example, a transcriptomic analysis of indole analogues in a mouse model of ulcerative colitis revealed their inhibitory effects on the NF-κB signaling pathway, a key regulator of inflammation. nih.gov In another study, transcriptome sequencing was used to investigate the mechanism of indole-3-butyric acid-induced adventitious root formation in walnut cuttings, identifying differentially expressed genes related to auxin transport and signaling. sciopen.com
Proteomics , the large-scale study of proteins, can identify changes in protein expression and post-translational modifications in response to a compound. This can provide direct insights into the molecular targets of this compound and the cellular processes it modulates. For instance, proteomic analyses could be employed to identify downstream effector proteins following treatment with an indole alkaloid, geissoschizine methyl ether, to understand its neuroprotective mechanisms in Parkinson's disease models. acs.org
Integrative multi-omics approaches, combining data from genomics, transcriptomics, and proteomics, can provide a comprehensive understanding of a compound's mechanism of action. nih.gov This systems-level perspective is crucial for identifying biomarkers of drug efficacy and for predicting potential off-target effects.
The following interactive table provides a hypothetical example of transcriptomic data for cells treated with this compound.
| Gene | Fold Change (Treated vs. Control) | p-value | Associated Pathway | Implication |
|---|---|---|---|---|
| BAX | +2.5 | < 0.01 | Apoptosis | Pro-apoptotic effect |
| BCL2 | -1.8 | < 0.05 | Apoptosis | Pro-apoptotic effect |
| VEGFA | -3.2 | < 0.001 | Angiogenesis | Anti-angiogenic potential |
| CDKN1A (p21) | +2.1 | < 0.05 | Cell Cycle | Cell cycle arrest |
Advanced Imaging Techniques for In Vivo Studies
Advanced imaging techniques are indispensable for visualizing the biodistribution, target engagement, and therapeutic efficacy of compounds like this compound in living organisms (in vivo). These non-invasive methods provide real-time spatial and temporal information that is critical for preclinical drug development. nih.gov
One powerful technique is Positron Emission Tomography (PET) , which utilizes radiolabeled molecules to visualize and quantify biological processes. For indole-based compounds, this could involve synthesizing a derivative of this compound labeled with a positron-emitting isotope, such as fluorine-18 (B77423) (¹⁸F). A study on ¹⁸F-labeled indole-based analogs demonstrated their utility as radioligands for imaging sigma-2 receptors in the brain, showcasing high brain uptake and target specificity in mice. nih.gov
Fluorescence imaging is another valuable tool that employs fluorescent probes to visualize biological events. nih.gov Novel indole phthalocyanine (B1677752) compounds have been developed as fluorescence imaging agents for the diagnosis of bladder cancer. bioworld.com These agents showed high uptake in cancer cells and specific enrichment in tumor tissues in mouse models. bioworld.com Similarly, a fluorescently labeled version of this compound could potentially be used to track its accumulation in tumors or other target tissues.
These advanced imaging techniques not only help in understanding the pharmacokinetic and pharmacodynamic properties of a compound but also contribute to the refinement of animal studies by allowing for longitudinal monitoring of individual animals, thereby reducing the number of animals required. nih.gov
The table below presents a hypothetical comparison of different imaging modalities for in vivo studies of this compound.
| Imaging Modality | Probe Type | Information Gained | Advantages | Limitations |
|---|---|---|---|---|
| PET | ¹⁸F-labeled this compound | Biodistribution, target engagement, pharmacokinetics | High sensitivity, quantitative | Requires cyclotron, radiation exposure |
| Fluorescence Imaging | Fluorescently-tagged this compound | Tumor accumulation, cellular uptake | High resolution, real-time imaging | Limited tissue penetration |
| Magnetic Resonance Imaging (MRI) | Gadolinium-conjugated this compound | Anatomical localization, tumor response | Excellent soft tissue contrast, no radiation | Lower sensitivity than PET |
Therapeutic Potential and Future Directions for 1h Indole 4 Carbothioamide Based Agents
Identification of Promising Lead Candidates
While direct studies on 1H-indole-4-carbothioamide are nascent, research on structurally related indole-carboxamides and other carbothioamide-containing heterocycles has identified several promising lead candidates. These compounds serve as crucial proofs-of-concept, highlighting the potential of this chemical class.
One of the most relevant examples comes from the development of 1H-indole-4-carboxamide derivatives as potent Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. The compound designated as LX15 demonstrated superior potency against the PARP-1 enzyme (IC₅₀ = 13 nM) and BRCA1 deficient cells (CC₅₀ = 0.98 μM). rsc.org Its efficacy was found to be greater than that of the known inhibitor AG014699. LX15 also showed excellent selectivity for BRCA1 deficient cells over wild-type cells and exhibited reasonable pharmacokinetic profiles, making it a promising candidate for further preclinical development as an anticancer agent. rsc.org
In a different therapeutic area, carbothioamide-based pyrazoline analogs have been identified as potent anticancer agents. acs.org Specifically, compounds 3a and 3h from a synthesized series showed excellent cytotoxic activity against human lung cancer (A549) and cervical cancer (HeLa) cell lines, with IC₅₀ values in the micromolar range, while exhibiting low toxicity against normal human lung fibroblasts. nih.gov The proposed mechanism for these leads involves DNA binding, which induces apoptosis in cancer cells. acs.orgnih.gov
Furthermore, research into treatments for Chagas disease, caused by Trypanosoma cruzi, has led to the optimization of 1H-indole-2-carboxamides. Although these efforts ultimately faced challenges related to pharmacokinetics, the initial hits demonstrated moderate to good in vitro potency against the intracellular amastigote forms of the parasite, establishing the indole-carboxamide scaffold as a valid starting point for anti-trypanosomal drug discovery. acs.orgnih.gov
These examples underscore the potential of the indole-carbothioamide framework. The demonstrated activity of the closely related indole-4-carboxamides and the biological efficacy of the carbothioamide moiety in other heterocyclic systems provide a strong rationale for the synthesis and evaluation of this compound derivatives as novel lead candidates.
Table 1: Promising Lead Candidates from Related Indole-Carboxamide/Carbothioamide Scaffolds
| Compound ID | Chemical Scaffold | Therapeutic Target/Application | Key Findings |
|---|---|---|---|
| LX15 | 1H-Indole-4-carboxamide | PARP-1 Inhibition (Anticancer) | Potent PARP-1 inhibitor (IC₅₀ = 13 nM); Selective against BRCA1 deficient cells. rsc.org |
| Compound 3a | Pyrazoline Carbothioamide | Anticancer (Lung & Cervical) | Excellent activity against A549 cells (IC₅₀ = 13.49 µM) and HeLa cells (IC₅₀ = 17.52 µM). nih.gov |
| Compound 3h | Pyrazoline Carboxamide | Anticancer (Lung & Cervical) | Significant activity against A549 cells (IC₅₀ = 22.54 µM) and HeLa cells (IC₅₀ = 24.14 µM). nih.gov |
| DNDI3276 | 1H-Indole-2-carboxamide | Anti-Trypanosoma cruzi | Identified as an early lead with moderate potency for Chagas disease. acs.org |
Challenges in Preclinical and Clinical Development
Despite the therapeutic promise of indole-based compounds, the path from a promising lead to a clinically approved drug is fraught with challenges. For derivatives of this compound, these hurdles are likely to be similar to those encountered by other novel heterocyclic agents.
A primary challenge lies in optimizing the drug metabolism and pharmacokinetic (DMPK) properties. For instance, in the development of 1H-indole-2-carboxamides for Chagas disease, early lead compounds with good potency suffered from limited plasma exposure in animal studies. acs.org Medicinal chemistry efforts to improve metabolic stability and aqueous solubility did not successfully yield compounds with concurrent improvements in both exposure and potency, ultimately leading to the discontinuation of the series. acs.org This highlights the difficulty in balancing the multiple physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties required for a successful drug candidate.
Other significant preclinical challenges include:
Toxicity: Novel chemical entities must be thoroughly evaluated for off-target effects and cytotoxicity against healthy cells. The pyrazoline carbothioamide analogs, for example, were specifically noted for their low toxicity against normal human cells, a critical hurdle to overcome. nih.gov
Solubility: Poor aqueous solubility can hinder formulation development and lead to low bioavailability. This was a noted issue in the anti-Trypanosoma cruzi program, where many analogs in the series had low solubility. acs.org
Chemical Synthesis: Developing a scalable, cost-effective, and efficient synthesis route for the lead candidate is crucial for clinical trials and eventual commercial production.
In the clinical development phase, challenges include establishing a therapeutic window, identifying responsive patient populations, and managing potential side effects. For anticancer agents, the development of drug resistance is a major obstacle that can limit long-term efficacy. acs.org Successfully navigating these preclinical and clinical hurdles requires a multidisciplinary approach, integrating medicinal chemistry, pharmacology, and clinical science.
Emerging Therapeutic Applications and Niche Indications
The versatility of the indole (B1671886) scaffold suggests that this compound derivatives could have applications across a wide range of diseases. mdpi.com By examining the biological activities of related structures, several emerging therapeutic areas and niche indications can be proposed.
Oncology: Beyond PARP inhibition, indole derivatives have been investigated as inhibitors of tubulin polymerization and thioredoxin reductase, crucial targets in cancer therapy. mdpi.com The demonstrated ability of carbothioamide-containing compounds to act as anticancer agents suggests that this compound derivatives could be developed for various malignancies, including lung, breast, and cervical cancers. acs.orgnih.gov
Inflammatory Diseases: A structure-based discovery program identified 1H-indole-2-carboxamide derivatives as potent Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitors. nih.gov One such inhibitor showed significant efficacy in a mouse model of ulcerative colitis, a chronic inflammatory bowel disease, by repressing inflammatory signaling pathways. nih.gov This suggests a potential application for this compound agents in treating inflammatory conditions.
Infectious Diseases: The activity of indole carboxamides against Trypanosoma cruzi points to a potential role in combating neglected tropical diseases. acs.org Furthermore, other indole derivatives have been evaluated as inhibitors of the Hepatitis C Virus (HCV). researchgate.net The carbothioamide moiety could be explored to develop novel anti-infective agents with improved properties.
Neurological and Pain Disorders: The Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel is a key target for pain and inflammation. Indole-2-carboxamides have been designed as novel and selective agonists for this channel, indicating a potential avenue for developing new analgesic agents. mdpi.com
Table 2: Potential Therapeutic Applications for Indole-Carboxamide/Carbothioamide Derivatives
| Therapeutic Area | Specific Indication | Target / Mechanism of Action | Example Scaffold |
|---|---|---|---|
| Oncology | BRCA-deficient Cancers | PARP-1 Inhibition | 1H-Indole-4-carboxamide rsc.org |
| Oncology | Lung, Cervical Cancer | DNA Binding, Apoptosis Induction | Pyrazoline Carbothioamide acs.orgnih.gov |
| Inflammatory Disease | Ulcerative Colitis | ASK1 Inhibition | 1H-Indole-2-carboxamide nih.gov |
| Infectious Disease | Chagas Disease | Anti-Trypanosoma cruzi | 1H-Indole-2-carboxamide acs.org |
| Infectious Disease | Hepatitis C | HCV Inhibition | Indoline-1-carbothioamide researchgate.net |
| Pain & Inflammation | Neuropathic Pain | TRPV1 Agonism | Indole-2-carboxamide mdpi.com |
| Metabolic Disorders | Thrombosis, Inflammation | NTPDase Inhibition | Oxoindolin Hydrazine Carbothioamide frontiersin.org |
Strategies for Overcoming Drug Resistance
Drug resistance is a major impediment to the long-term success of many therapies, particularly in oncology and infectious diseases. nih.gov For this compound-based agents to be clinically successful, strategies to prevent or overcome resistance must be considered.
One of the most effective strategies is the use of combination therapies . nih.govmdpi.com This involves using the novel agent alongside existing drugs that have different mechanisms of action. This multi-pronged attack can reduce the likelihood of resistant cells emerging. A compelling example is the 1H-indole-4-carboxamide PARP inhibitor, LX15, which was shown to significantly potentiate the efficacy of the conventional chemotherapeutic agent temozolomide (B1682018) (TMZ) in both in vitro and in vivo models. rsc.org This synergistic effect suggests that combining a this compound-based PARP inhibitor with standard chemotherapy could be a powerful strategy to enhance anti-tumor activity and overcome resistance to TMZ.
Other emerging strategies to combat drug resistance that could be applied to this class of compounds include:
Targeting Resistance Pathways: Cancer cells often develop resistance by activating alternative survival pathways. nih.gov Future agents could be designed as dual-inhibitors or used in combination with drugs that block these escape routes.
Novel Drug Delivery Systems: Nanotechnology offers a promising approach to enhance drug delivery to tumor sites, increasing the local concentration of the drug and potentially overcoming resistance mechanisms based on drug efflux pumps. nih.gov
Immunotherapy Combinations: Combining targeted therapies with immune checkpoint inhibitors is a powerful strategy. nih.govmdpi.com The targeted agent can increase cancer cell death, releasing tumor antigens and priming the immune system to be more responsive to immunotherapy.
By prospectively planning for resistance, the clinical utility of this compound-based agents can be significantly extended.
Future Research Avenues and Translational Perspectives
The this compound scaffold represents a promising but underexplored area of medicinal chemistry. The data from related indole-carboxamides and other carbothioamide heterocycles provide a strong foundation for future research and translation into clinical applications.
Key future research avenues include:
Library Synthesis and Screening: A focused effort to synthesize a diverse library of this compound derivatives is the logical first step. These compounds should then be screened against a panel of relevant biological targets identified from related scaffolds, such as PARP-1, ASK1, and various microbial enzymes.
Structure-Activity Relationship (SAR) Studies: For any active hits identified, detailed SAR studies will be necessary to optimize potency, selectivity, and DMPK properties. This will involve systematic modification of different positions on the indole ring and the carbothioamide group.
Mechanism of Action Elucidation: For the most promising candidates, in-depth studies will be required to fully understand their mechanism of action. This could involve identifying direct binding targets, analyzing effects on downstream signaling pathways, and exploring potential off-target activities.
Biomarker Development: From a translational perspective, identifying biomarkers to predict patient response is crucial for precision medicine. nih.gov For example, if a compound is developed as a PARP inhibitor, its clinical development should focus on patients with specific DNA repair deficiencies, such as BRCA mutations.
The ultimate goal is to translate a promising preclinical candidate into a clinically effective therapeutic. This requires a rigorous evaluation of efficacy in relevant animal models of disease and a thorough characterization of the safety profile. By addressing the challenges of pharmacokinetics and potential resistance mechanisms early in the discovery process, it is possible to advance this compound-based agents from the laboratory to the clinic, potentially offering new treatment options for a range of challenging diseases.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1H-indole-4-carbothioamide, and what reaction parameters critically influence yield and purity?
- Methodology : A common approach involves functionalizing indole derivatives via nucleophilic substitution or condensation. For example, reacting 1H-indole-4-carbaldehyde with thioamide precursors (e.g., thiourea) under acidic conditions (acetic acid, reflux) can yield carbothioamide derivatives. Reaction temperature (e.g., 100°C), solvent choice (e.g., methanol/water mixtures), and catalyst (e.g., sodium acetate) are critical for selectivity and yield .
- Characterization : Post-synthesis, thin-layer chromatography (TLC) monitors reaction progress, while nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity, particularly the thioamide (-C(S)NH₂) moiety .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
- Key Techniques :
- NMR : ¹H and ¹³C NMR identify aromatic protons, the indole NH, and thioamide protons (distinct downfield shifts for -NH₂ and -C(S) groups).
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
- X-ray Diffraction (XRD) : Single-crystal XRD resolves bond lengths and angles, critical for confirming tautomeric forms (e.g., thione vs. thiol configurations) .
- Data Interpretation : Compare experimental NMR shifts with computational predictions (DFT calculations) to validate assignments .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disorder in thioamide groups) be resolved during structural refinement?
- Refinement Strategy : Use programs like SHELXL or OLEX2 to model disorder. For example:
- Apply restraints to bond distances/angles based on similar structures (e.g., benzenecarbothioamide derivatives ).
- Test alternative occupancy models for disordered sulfur atoms.
Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Approach :
- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to map electrostatic potential surfaces, identifying nucleophilic attack sites (e.g., sulfur vs. nitrogen centers).
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. methanol) on reaction pathways.
- Case Study : Compare with indole-3-carbothioamide derivatives, where sulfur’s electrophilicity dominates reactivity .
Q. How do tautomeric equilibria (thione ↔ thiol) of this compound influence its biological activity, and how can this be experimentally quantified?
- Experimental Design :
- Variable Temperature NMR : Monitor chemical shift changes of NH and SH protons to estimate equilibrium constants.
- UV-Vis Spectroscopy : Track absorbance changes in polar vs. nonpolar solvents to assess tautomer stability.
Data Management & Reproducibility
Q. What best practices ensure reproducibility in synthesizing and characterizing this compound derivatives?
- Documentation : Use electronic lab notebooks (e.g., Chemotion ELN) to record reaction conditions, purification steps, and spectroscopic raw data .
- Standardization : Adopt IUPAC nomenclature for derivatives and deposit crystallographic data in public repositories (e.g., CCDC) .
Conflict Resolution in Data Interpretation
Q. How should researchers address discrepancies between theoretical predictions (e.g., DFT) and experimental data (e.g., XRD bond lengths)?
- Root Cause Analysis :
- Solvent Effects : DFT calculations often assume gas-phase conditions; include implicit solvent models (e.g., PCM) for better agreement.
- Crystal Packing : XRD reflects solid-state interactions (e.g., hydrogen bonds), which may differ from isolated molecule predictions .
- Resolution : Perform periodic DFT (e.g., VASP) to model crystal environment impacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
